Cas no 1598248-64-6 (5-(pent-4-yn-2-yl)aminopyrazine-2-carboxylic acid)

5-(pent-4-yn-2-yl)aminopyrazine-2-carboxylic acid structure
1598248-64-6 structure
商品名:5-(pent-4-yn-2-yl)aminopyrazine-2-carboxylic acid
CAS番号:1598248-64-6
MF:C10H11N3O2
メガワット:205.213241815567
CID:5707058
PubChem ID:116133337

5-(pent-4-yn-2-yl)aminopyrazine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-1450118
    • AKOS026802996
    • 1598248-64-6
    • 5-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylicacid
    • 5-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid
    • 2-Pyrazinecarboxylic acid, 5-[(1-methyl-3-butyn-1-yl)amino]-
    • 5-(pent-4-yn-2-yl)aminopyrazine-2-carboxylic acid
    • インチ: 1S/C10H11N3O2/c1-3-4-7(2)13-9-6-11-8(5-12-9)10(14)15/h1,5-7H,4H2,2H3,(H,12,13)(H,14,15)
    • InChIKey: BEYAZTSXAOOALT-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=CN=C(C=N1)NC(C)CC#C)=O

計算された属性

  • せいみつぶんしりょう: 205.085126602g/mol
  • どういたいしつりょう: 205.085126602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 271
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 75.1Ų

じっけんとくせい

  • 密度みつど: 1.298±0.06 g/cm3(Predicted)
  • ふってん: 415.9±45.0 °C(Predicted)
  • 酸性度係数(pKa): 3.85±0.10(Predicted)

5-(pent-4-yn-2-yl)aminopyrazine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1450118-0.05g
5-[(pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid
1598248-64-6
0.05g
$1091.0 2023-05-23
Enamine
EN300-1450118-0.5g
5-[(pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid
1598248-64-6
0.5g
$1247.0 2023-05-23
Enamine
EN300-1450118-500mg
5-[(pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid
1598248-64-6
500mg
$877.0 2023-09-29
Enamine
EN300-1450118-1000mg
5-[(pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid
1598248-64-6
1000mg
$914.0 2023-09-29
Enamine
EN300-1450118-5000mg
5-[(pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid
1598248-64-6
5000mg
$2650.0 2023-09-29
Enamine
EN300-1450118-0.1g
5-[(pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid
1598248-64-6
0.1g
$1144.0 2023-05-23
Enamine
EN300-1450118-0.25g
5-[(pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid
1598248-64-6
0.25g
$1196.0 2023-05-23
Enamine
EN300-1450118-1.0g
5-[(pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid
1598248-64-6
1g
$1299.0 2023-05-23
Enamine
EN300-1450118-10.0g
5-[(pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid
1598248-64-6
10g
$5590.0 2023-05-23
Enamine
EN300-1450118-2500mg
5-[(pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid
1598248-64-6
2500mg
$1791.0 2023-09-29

5-(pent-4-yn-2-yl)aminopyrazine-2-carboxylic acid 関連文献

5-(pent-4-yn-2-yl)aminopyrazine-2-carboxylic acidに関する追加情報

Research Brief on 5-(pent-4-yn-2-yl)aminopyrazine-2-carboxylic acid (CAS: 1598248-64-6)

5-(pent-4-yn-2-yl)aminopyrazine-2-carboxylic acid (CAS: 1598248-64-6) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrazine-carboxylic acid scaffold and alkyne-functionalized side chain, has been explored for its potential applications in drug discovery, particularly in the development of kinase inhibitors and targeted covalent inhibitors. Recent studies have highlighted its utility as a versatile building block for the synthesis of bioactive molecules, owing to its ability to participate in click chemistry reactions and form stable covalent adducts with biological targets.

One of the most notable applications of 5-(pent-4-yn-2-yl)aminopyrazine-2-carboxylic acid is in the design of covalent kinase inhibitors. The alkyne moiety present in the compound allows for efficient conjugation with azide-containing probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the development of activity-based probes for target identification and validation. Recent research published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's efficacy in generating selective inhibitors for EGFR mutants, which are implicated in various cancers. The study reported that derivatives of 5-(pent-4-yn-2-yl)aminopyrazine-2-carboxylic acid exhibited potent inhibitory activity against T790M/L858R EGFR mutants, with IC50 values in the low nanomolar range.

In addition to its role in covalent inhibitor design, 5-(pent-4-yn-2-yl)aminopyrazine-2-carboxylic acid has been employed in fragment-based drug discovery (FBDD) campaigns. A 2022 study in ACS Chemical Biology detailed the use of this compound as a starting point for the development of allosteric modulators of protein-protein interactions (PPIs). The researchers utilized the compound's pyrazine core to engage in hydrogen bonding interactions with key residues in the target protein, while the alkyne side chain facilitated further structural optimization. This approach led to the identification of novel PPI inhibitors with improved binding affinity and selectivity.

Recent advancements in synthetic methodologies have also expanded the utility of 5-(pent-4-yn-2-yl)aminopyrazine-2-carboxylic acid. A 2023 publication in Organic Letters described a streamlined synthesis route for this compound, featuring a palladium-catalyzed coupling reaction that significantly improved yield and purity. This development is expected to facilitate broader adoption of the compound in medicinal chemistry programs, particularly for researchers focusing on covalent drug discovery and chemical biology applications.

Looking ahead, the unique structural features of 5-(pent-4-yn-2-yl)aminopyrazine-2-carboxylic acid position it as a valuable tool for addressing challenging targets in drug discovery. Ongoing research is exploring its potential in PROTAC (proteolysis targeting chimera) design, where the alkyne functionality could enable modular assembly of ternary complexes. Furthermore, its application in bioorthogonal chemistry for live-cell imaging and target engagement studies continues to be an area of active investigation. As the field moves toward more sophisticated chemical probes and therapeutics, this compound is likely to play an increasingly important role in bridging chemical and biological space.

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